3-[(2-Methoxyethoxy)methoxy]propanal
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Overview
Description
3-[(2-Methoxyethoxy)methoxy]propanal is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes three ether groups and an aldehyde group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methoxyethoxy)methoxy]propanal typically involves the reaction of 3-chloropropanal with 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the 2-methoxyethoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-[(2-Methoxyethoxy)methoxy]propanoic acid.
Reduction: The aldehyde group in this compound can be reduced to form the corresponding alcohol, 3-[(2-Methoxyethoxy)methoxy]propanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: 3-[(2-Methoxyethoxy)methoxy]propanoic acid.
Reduction: 3-[(2-Methoxyethoxy)methoxy]propanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3-[(2-Methoxyethoxy)methoxy]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyethoxy)methoxy]propanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. This reactivity is crucial in its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
3-Methoxypropanal: Similar in structure but lacks the additional ether groups.
3-[(2-Methoxyethoxy)ethoxy]propanal: Has an additional ether group compared to 3-[(2-Methoxyethoxy)methoxy]propanal.
Propylene glycol methyl ether: Used as a solvent and has similar ether functionality.
Uniqueness: this compound is unique due to its combination of three ether groups and an aldehyde group, which provides it with distinct reactivity and versatility in various chemical reactions.
Properties
CAS No. |
91106-33-1 |
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Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(2-methoxyethoxymethoxy)propanal |
InChI |
InChI=1S/C7H14O4/c1-9-5-6-11-7-10-4-2-3-8/h3H,2,4-7H2,1H3 |
InChI Key |
HYFPXIZCCDVYLN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOCCC=O |
Origin of Product |
United States |
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